Journal Name:eScience
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Next-Generation Genetic and Fermentation Technologies for Safe and Sustainable Production of Food Ingredients: Colors and Flavorings
eScience ( IF 0 ) Pub Date: 2022-01-06 , DOI: 10.1146/annurev-food-052720-012228
A growing human population is a significant issue in food security owing to the limited land and resources available for agricultural food production. To solve these problems, sustainable food manufacturing processes and the development of alternative foods and ingredients are needed. Metabolic engineering and synthetic biology can help solve the food security issue and satisfy the demand for alternative food production. Bioproduction of food ingredients by microbial fermentation is a promising method to replace current manufacturing processes, such as extraction from natural materials and chemical synthesis, with more ecofriendly and sustainable operations. This review highlights successful examples of bioproduction for food additives by engineered microorganisms, with an emphasis on colorants and flavors that are extensively used in the food industry. Recent strain engineering developments and fermentation strategies for producing selected food colorants and flavors are introduced with discussions on the current status and future perspectives.
Detail
Novel Nondestructive Biosensors for the Food Industry
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-062520-082307
An increasing number of foodborne outbreaks, growing consumer desire for healthier products, and surging numbers of food allergy cases necessitate strict handling and screening of foods at every step of the food supply chain. Current standard procedures for detecting food toxins, contaminants, allergens, and pathogens require costly analytical devices, skilled technicians, and long sample preparation times. These challenges can be overcome with the use of biosensors because they provide accurate, rapid, selective, qualitative, and quantitative detection of analytes. Their ease of use, low-cost production, portability, and nondestructive measurement techniques also enable on-site detection of analytes. For this reason, biosensors find many applications in food safety and quality assessments. The detection mechanisms of biosensors can be varied with the use of different transducers, such as optical, electrochemical, or mechanical. These options provide a more appropriate selection of the biosensors for the intended use. In this review, recent studies focusing on the fabrication of biosensors for food safety or food quality purposes are summarized. To differentiate the detection mechanisms, the review is divided into sections based on the transducer type used.
Detail
Polyphenol–Polysaccharide Complex: Preparation, Characterization, and Potential Utilization in Food and Health
eScience ( IF 0 ) Pub Date: 2022-01-18 , DOI: 10.1146/annurev-food-052720-010354
Polysaccharides and polyphenols coexist in many plant-based food products. Polyphenol–polysaccharide interactions may affect the physicochemical, functional, and physiological properties, such as digestibility, bioavailability, and stability, of plant-based foods. In this review, the interactions (physically or covalently linked) between the selected polysaccharides and polyphenols are summarized. The preparation and structural characterization of the polyphenol–polysaccharide conjugates, their structural–interaction relationships, and the effects of the interactions on functional and physiological properties of the polyphenol and polysaccharide molecules are reviewed. Moreover, potential applications of polyphenol–polysaccharide conjugates are discussed. This review aids in a comprehensive understanding of the synthetic strategy, beneficial bioactivity, and potential application of polyphenol–polysaccharide complexes.
Detail
Chitosan and Derivatives: Bioactivities and Application in Foods
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-070720-112725
Chitosan is a biodegradable, biocompatible, and nontoxic aminopolysaccharide. This review summarizes and discusses the structural modifications, including substitution, grafting copolymerization, cross-linking, and hydrolysis, utilized to improve the physicochemical properties and enhance the bioactivity and functionality of chitosan and related materials. This manuscript also reviews the current progress and potential of chitosan and its derivatives in body-weight management and antihyperlipidemic, antihyperglycemic, antihypertensive, antimicrobial antioxidant, anti-inflammatory, and immunostimulatory activities as well as their ability to interact with gut microbiota. In addition, the potential of chitosan and its derivatives as functional ingredients in food systems, such as film and coating materials, and delivery systems is discussed. This manuscript aims to provide up-to-date information to stimulate future discussion and research to promote the value-added utilization of chitosan in improving the safety, quality, nutritional value and health benefits, and sustainability of our food system while reducing the environmental hazards.
Detail
New Insights into Cheese Microstructure
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI: 10.1146/annurev-food-032519-051812
Microscopy is often used to assist the development of cheese products, but manufacturers can benefit from a much broader application of these techniques to assess structure formation during processing and structural changes during storage. Microscopy can be used to benchmark processes, optimize process variables, and identify critical control points for process control. Microscopy can also assist the reverse engineering of desired product properties and help troubleshoot production problems to improve cheese quality. This approach can be extended using quantitative analysis, which enables further comparisons between structural features and functional measures used within industry, such as cheese meltability, shreddability, and stretchability, potentially allowing prediction and control of these properties. This review covers advances in the analysis of cheese microstructure, including new techniques, and outlines how these can be applied to understand and improve cheese manufacture.
Detail
Next-Generation Food Research: Use of Meta-Omic Approaches for Characterizing Microbial Communities Along the Food Chain
eScience ( IF 0 ) Pub Date: 2022-03-25 , DOI: 10.1146/annurev-food-052720-010751
Microorganisms exist along the food chain and impact the quality and safety of foods in both positive and negative ways. Identifying and understanding the behavior of these microbial communities enable the implementation of preventative or corrective measures in public health and food industry settings. Current culture-dependent microbial analyses are time-consuming and target only specific subsets of microbes. However, the greater use of culture-independent meta-omic approaches has the potential to facilitate a thorough characterization of the microbial communities along the food chain. Indeed, these methods have shown potential in contributing to outbreak investigation, ensuring food authenticity, assessing the spread ofantimicrobial resistance, tracking microbial dynamics during fermentation and processing, and uncovering the factors along the food chain that impact food quality and safety. This review examines the community-based approaches, and particularly the application of sequencing-based meta-omics strategies, for characterizing microbial communities along the food chain.
Detail
New Techniques in Structural Tailoring of Starch Functionality
eScience ( IF 0 ) Pub Date: 2022-01-26 , DOI: 10.1146/annurev-food-102821-035457
Inherent characteristics of native starches such as water insolubility, retrogradation and syneresis, and instability in harsh processing conditions (e.g., high temperature and shearing, low pH) limit their industrial applications. As starch properties mainly depend on starch composition and structure, structural tailoring of starch has been important for overcoming functional limitations and expanding starch applications in different fields. In this review, we first introduce the basics of starch structure, properties, and functionalities and then describe the interactions of starch with lipids, polysaccharides, and phenolics. After reviewing genetic, chemical, and enzymatic modifications of starch, we describe current progress in the areas of porous starch and starch-based nanoparticles. New techniques, such as using the CRISPR–Cas9 technique to tailor starch structures and using an emulsion-assisted approach in forming functional starch nanoparticles, are only feasible when they are established based on fundamental knowledge of starch.
Detail
Feruloylated Arabinoxylan and Oligosaccharides: Chemistry, Nutritional Functions, and Options for Enzymatic Modification
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-032818-121443
Cereal brans and grain endosperm cell walls are key dietary sources of different types of arabinoxylan. Arabinoxylan is the main group of hemicellulosic polysaccharides that are present in the cell walls of monocot grass crops and hence in cereal grains. The arabinoxylan polysaccharides consist of a backbone of β-(1→4)-linked xylopyranosyl residues, which carry arabinofuranosyl moieties, hence the term arabinoxylan. Moreover, the xylopyranosyl residues can be acetylated or substituted by 4-O-methyl-d-glucuronic acid. The arabinofuranosyls may be esterified with a feruloyl group. Feruloylated arabinoxylo-oligosaccharides exert beneficial bioactivities via prebiotic, immunomodulatory, and/or antioxidant effects. New knowledge on microbial enzymes that catalyze specific structural modifications of arabinoxylans can help us understand how these complex fibers are converted in the gut and provide a foundation for the production of feruloylated arabinoxylo-oligosaccharides from brans or other cereal grain processing sidestreams as functional food ingredients. There is a gap between the structural knowledge, bioactivity data, and enzymology insight. Our goal with this review is to present an overview of the structures and bioactivities of feruloylated arabinoxylo-oligosaccharides and review the enzyme reactions that catalyze specific changes in differentially substituted arabinoxylans.
Detail
Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-070620-025744
Glucosinolates (GSLs) are a class of sulfur-containing compounds found predominantly in the genus Brassica of the Brassicaceae family. Certain edible plants in Brassica, known as Brassica vegetables, are among the most commonly consumed vegetables in the world. Over the last three decades, mounting evidence has suggested an inverse association between consumption of Brassica vegetables and the risk of various types of cancer. The biological activities of Brassica vegetables have been largely attributed to the hydrolytic products of GSLs. GSLs can be hydrolyzed by enzymes; thermal or chemical degradation also breaks down GSLs. There is considerable variation of GSLs in Brassica spp., which are caused by genetic and environmental factors. Most Brassica vegetables are consumed after cooking; common cooking methods have a complex influence on the levels of GSLs. The variationof GSLs in Brassica vegetables and the influence of cooking and processing methods ultimately affect their intake and health-promoting properties.
Detail
Adverse Effects of Thermal Food Processing on the Structural, Nutritional, and Biological Properties of Proteins
eScience ( IF 0 ) Pub Date: 2021-03-26 , DOI: 10.1146/annurev-food-062320-012215
Thermal processing is one of the most important processing methods in the food industry. However, many studies have revealed that thermal processing can have detrimental effects on the nutritional and functional properties of foods because of the complex interactions among food components. Proteins are essential nutrients for humans, and changes in the structure and nutritional properties of proteins can substantially impact the biological effects of foods. This review focuses on the interactions among proteins, sugars, and lipids during thermal food processing and the effects of these interactions on the structure, nutritional value, and biological effects of proteins. In particular, the negative effects of modified proteins on human health and strategies for mitigating these detrimental effects from two perspectives, namely, reducing the formation of modified proteins during thermal processing and dietary intervention in vivo, are discussed.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not